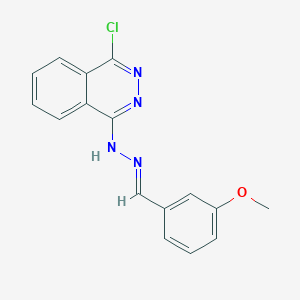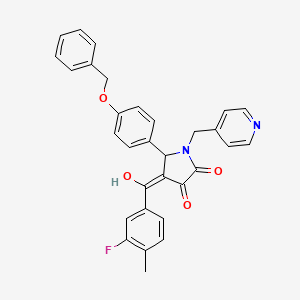![molecular formula C25H22BrN5O2S B12024515 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)
N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une combinaison de groupes bromophényl, méthoxyphényl, phényl et triazolyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes. Le processus commence par la préparation des intermédiaires clés, qui comprennent les dérivés 4-bromophényl et 4-méthoxyphényl. Ces intermédiaires sont ensuite soumis à des réactions de condensation avec des hydrazides et des triazoles dans des conditions contrôlées pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de techniques de pointe telles que la synthèse assistée par micro-ondes pour améliorer l’efficacité et le rendement de la réaction. Les conditions de réaction, y compris la température, la pression et les catalyseurs, sont optimisées pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe bromophényl peut participer à des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur d’enzyme ou ligand de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant son activité, ou interagir avec un récepteur, modulant ses voies de signalisation. Les cibles et les voies moléculaires spécifiques dépendent du contexte biologique et de la structure du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-1-(3-bromophényl)éthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
N’-[(E)-1-(4-bromophényl)éthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence des groupes bromophényl et méthoxyphényl, ainsi que la partie triazolyl, permet des interactions et une réactivité diverses, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C25H22BrN5O2S |
|---|---|
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17(18-8-12-20(26)13-9-18)27-28-23(32)16-34-25-30-29-24(19-10-14-22(33-2)15-11-19)31(25)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+ |
Clé InChI |
QQCFZKRTKFZRAS-WPWMEQJKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)Br |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024439.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024441.png)
![[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12024449.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12024463.png)
![methyl 4-[(E)-[[2-[2-[(4-ethoxyphenyl)carbamoyl]anilino]-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12024478.png)

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12024488.png)




![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)

